molecular formula C10H8N4OS B3035939 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate CAS No. 338778-97-5

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

Cat. No.: B3035939
CAS No.: 338778-97-5
M. Wt: 232.26 g/mol
InChI Key: KHNRLORHNBTWFU-UHFFFAOYSA-N
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Description

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate (CAS 338778-97-5) is a specialized chemical compound with a molecular weight of 232.26 g/mol and the molecular formula C 10 H 8 N 4 OS . Its structure features a pyridiniumolate moiety linked via a sulfanyl group to a propenyl chain functionalized with an amino and two cyano groups, creating a highly conjugated and electron-deficient system of significant interest in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and is a key intermediate for investigating biologically active molecules. Research into closely related 2-amino-3-cyanopyridine derivatives has demonstrated potent carbonic anhydrase inhibition effects, with some analogs showing Ki values in the low micromolar range against human cytosolic isoforms hCA I and II . Furthermore, its structural core is analogous to amino-3,5-dicyanopyridine scaffolds, which are recognized as highly selective ligands for adenosine A 1 receptors (with Ki values reported as low as 0.076 nM) and are investigated for their potential in managing neurological conditions such as pharmaco-resistant epilepsy . The molecule's electron-deficient nature allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile reagent for developing novel therapeutic candidates and functional materials . This product is intended for research purposes only and is not approved for human or veterinary diagnosis or treatment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-5-8(6-12)9(13)7-16-10-3-1-2-4-14(10)15/h1-4H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRLORHNBTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=C(C#N)C#N)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338778-97-5
Record name 2-[1-Amino-2-[(1-oxido-2-pyridinyl)thio]ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core structure: Pyridiniumolate ring + sulfanyl-linked 2-amino-3,3-dicyano-2-propenyl.
  • Key functional groups: Pyridiniumolate (polar, charged heterocycle). Sulfanyl bridge (enhances conjugation and redox activity).
Analog 1: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
  • Core structure : Sulfanyl-acetamide + 1,3,4-oxadiazole + indole.
  • Key differences: Oxadiazole and indole substituents vs. pyridiniumolate and dicyanopropenyl. Acetamide linkage vs. propenyl chain.
  • Implications: The indole and oxadiazole groups in Analog 1 enhance aromatic stacking and enzyme binding, whereas the target compound’s cyano groups may increase electrophilicity .
Analog 2: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids ()
  • Core structure : Carboxymethyl-sulfanyl + aryl ketone + carboxylic acid.
  • Key differences: Carboxylic acid and aryl ketone vs. pyridiniumolate and amino-dicyano groups. Less conjugation compared to the target compound.
  • Implications : The carboxymethyl group in Analog 2 facilitates solubility, while the target’s pyridiniumolate may confer ionic character .
Target Compound
Analog 1 ()
  • Method : Synthesized via condensation of thioglycolic acid with oxadiazole-indole intermediates.
  • Key step : Michael addition or nucleophilic substitution to attach the sulfanyl group .
Analog 2 ()
  • Method : Prepared via Friedel-Crafts acylation followed by Michael addition of thioglycolic acid to α,β-unsaturated ketones.
  • Key step : Thioglycolic acid acts as a nucleophile in the Michael reaction .
Analog 1 ()
  • Enzyme inhibition :
    • α-Glucosidase : Compound 8q (IC₅₀ = 49.71 µM) vs. acarbose (38.25 µM).
    • BChE : Compounds 8g (31.62 µM) and 8h (33.70 µM) show moderate inhibition.
    • LOX : Compound 8b (99.30 µM) vs. baicalein (22.4 µM).
  • Implications for target: The target’s pyridiniumolate may enhance binding to charged enzyme active sites, but its dicyano groups could reduce solubility compared to Analog 1’s indole-oxadiazole system .
Analog 2 ()
  • Activity: No reported bioactivity; designed as synthetic intermediates.
  • Implications for target: The target’s amino and cyano groups may enable interactions absent in Analog 2’s carboxymethyl-aryl system .

Physicochemical Properties

Property Target Compound Analog 1 (8q) Analog 2 (Compound 1)
Molecular Weight ~300–350 g/mol (estimated) 452.5 g/mol (example) 280.3 g/mol (example)
Polarity High (pyridiniumolate + CN/NH₂) Moderate (indole + oxadiazole) High (carboxylic acid + ketone)
Solubility Likely polar aprotic solvents DMSO/DMF (evidenced in assays) Aqueous (carboxylic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
Reactant of Route 2
Reactant of Route 2
2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

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